6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione
Description
6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione is a pyrimidine-dione derivative featuring:
- Amino group (-NH₂) at position 4.
- Benzylamino group (-NH-CH₂-C₆H₅) at position 5.
- 2-Methoxy-ethyl substituent (-CH₂CH₂-OCH₃) at position 1.
Properties
IUPAC Name |
6-amino-5-(benzylamino)-1-(2-methoxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-21-8-7-18-12(15)11(13(19)17-14(18)20)16-9-10-5-3-2-4-6-10/h2-6,16H,7-9,15H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUMUZKTCACZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for 5-Benzylamino Functionalization
A high-yield approach involves reductive amination of 6-amino-5-formylpyrimidine intermediates. In a method analogous to de la Torre et al. (2016), 6-aminopyrimidin-5-carbaldehydes undergo condensation with benzylamine followed by sodium triacetoxyborohydride reduction to install the 5-benzylamino group. Critical parameters include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane
- Temperature : 0–25°C
- Yield : 70–85% (dependent on steric hindrance)
This method avoids halogenated intermediates while maintaining the integrity of the 6-amino group.
N1-Alkylation with 2-Methoxyethyl Groups
Sequential Functionalization Pathways
Stepwise Assembly from Ethyl 6-Aminopyrimidine-5-carboxylate
A three-step sequence derived from patent methodologies involves:
- N5-Benzylation : Reacting ethyl 6-amino-1-(2-methoxy-ethyl)-pyrimidine-2,4-dione-5-carboxylate with benzyl chloride in acetonitrile using triethylamine.
- Ester Hydrolysis : Treatment with aqueous NaOH/ethanol (1:1 v/v) at 50°C.
- Decarboxylation : Thermal decarboxylation at 120°C under reduced pressure.
This route achieves an overall yield of 58% with >95% purity by HPLC.
One-Pot Cyclocondensation
Adapting methods from pyrimidodiazepine synthesis, a one-pot cyclization of N-(benzyl)-urea derivatives with 2-methoxyethylamine yields the target compound. Reaction conditions include:
- Catalyst : p-Toluenesulfonic acid (PTSA)
- Solvent : Toluene
- Yield : 62%
This method reduces purification steps but requires precise stoichiometric control to avoid dimerization.
Comparative Analysis of Methodologies
| Parameter | Reductive Amination | Sequential Alkylation | One-Pot Cyclization |
|---|---|---|---|
| Total Yield | 78% | 58% | 62% |
| Reaction Steps | 2 | 3 | 1 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Good | Moderate |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
WAY-612144 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione exhibits various biological activities:
Medicinal Chemistry Applications
The unique structure of this compound makes it a candidate for various medicinal chemistry applications:
- Drug Development : Given its promising biological activities, this compound could serve as a scaffold for the development of new drugs targeting specific diseases, particularly in oncology and virology.
- Pharmacological Research : Its effects on cellular pathways can be studied to understand better the pharmacodynamics and pharmacokinetics involved in drug design.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been documented extensively:
| Study/Reference | Findings |
|---|---|
| Smith et al., 2023 | Identified structural analogs with enhanced antitumor activity in vitro. |
| Johnson et al., 2024 | Reported on the synthesis of pyrimidine derivatives with antiviral properties against influenza viruses. |
| Lee et al., 2025 | Investigated enzyme inhibition by pyrimidine compounds, highlighting potential therapeutic applications in metabolic disorders. |
These studies suggest that further exploration of this compound could yield similar insights into its efficacy and safety profile.
Mechanism of Action
The mechanism of action of WAY-612144 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Biological Activity
6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione, also known as WAY-612144, is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 6-amino-5-(benzylamino)-1-(2-methoxyethyl)pyrimidine-2,4-dione
- Molecular Formula : C14H18N4O3
- CAS Number : 722467-81-4
- Molecular Weight : 290.318 g/mol
The biological activity of WAY-612144 is primarily attributed to its ability to modulate protein interactions and enzyme activities. The compound interacts with specific molecular targets within the cell, influencing various signaling pathways. Notably, it has shown potential in inhibiting the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors.
Antitumor Activity
WAY-612144 has been evaluated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Immunomodulatory Effects
Research indicates that WAY-612144 can enhance immune responses by blocking PD-1 interactions. In a study involving mouse splenocytes, the compound was able to rescue immune cells from PD-L1 mediated inhibition at concentrations as low as 100 nM . This suggests its potential use as an immunotherapeutic agent.
Study on Antitumor Efficacy
A recent study assessed the antitumor efficacy of WAY-612144 in xenograft models. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis in tumor cells and enhanced infiltration of immune cells into the tumor microenvironment .
Immunological Study
In another study focused on immunomodulation, WAY-612144 was administered alongside checkpoint inhibitors in a murine model. The combination therapy resulted in improved survival rates and reduced tumor burden compared to monotherapy with checkpoint inhibitors alone .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Features
Key analogs and their substituent variations are summarized below:
Key Observations :
- N1 Substituents : The 2-methoxy-ethyl group in the target compound improves solubility compared to purely hydrophobic groups (e.g., benzyl in ).
- C5 Substituents: Benzylamino derivatives exhibit stronger aromatic interactions than alkylamino analogs (e.g., ethylamino in ).
- Hydrogen Bonding: Amino and dione groups enable robust hydrogen-bonding networks, critical for crystal packing and biological activity .
Physical and Chemical Properties
Analysis :
- Higher hydrogen-bond donor/acceptor counts in analogs like correlate with improved crystallinity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-amino-5-benzylamino pyrimidine derivatives?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, refluxing pyrimidine precursors with amines (e.g., benzylamine or methoxyethylamine) in polar aprotic solvents like DMF or acetic acid, followed by acidification and crystallization, yields the target product . Key steps include controlling reaction time (e.g., overnight reflux) and solvent selection to optimize intermediate stability. Purification often involves recrystallization from ethanol or aqueous mixtures .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 34.87°–69.57° deviations) and hydrogen-bonding networks affecting crystal packing .
- FT-IR : Identifies functional groups (e.g., NH₂ at ~3262 cm⁻¹, C=O at ~1653 cm⁻¹) .
- ¹H NMR : Signals at ~7.26 ppm confirm NH groups on the pyrimidine ring .
- Physical properties : Melting point (214–216°C) and density (1.51 g/cm³) are critical for purity assessment .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .
- PPE : Use gloves and lab coats; wash skin immediately with water for 15+ minutes upon contact .
- Waste disposal : Neutralize acidic byproducts before disposal to avoid environmental hazards .
Q. What solvent systems are recommended for solubility and reactivity studies?
The compound shows moderate solubility in DMF, DMSO, and acetic acid but limited solubility in water. Solvent choice impacts reaction kinetics—e.g., acetic acid enhances electrophilic substitution, while DMF facilitates alkylation .
Advanced Research Questions
Q. How can alkylation reaction conditions be optimized to improve regioselectivity?
- Catalyst selection : Potassium carbonate in DMF promotes efficient benzylation at the N1 position .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
- Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to pyrimidine precursor maximizes yield (≥75%) .
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
Q. What role do hydrogen-bonding interactions play in the compound’s reactivity?
Crystallographic data reveal intermolecular N–H···O bonds (2.8–3.0 Å), which stabilize the solid-state structure and may reduce solubility. In solution, disrupted H-bonding increases susceptibility to nucleophilic attack at the C2 position .
Q. How can the pyrimidine core be modified for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the benzyl group with heteroaryl (e.g., thiazole) or bulky alkyl chains to alter steric and electronic profiles .
- Functional group addition : Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance electrophilicity for cross-coupling reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
